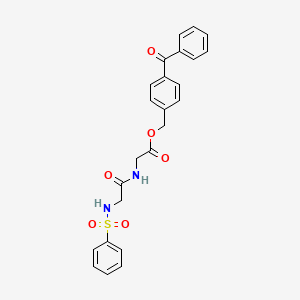
4-benzoylbenzyl N-(phenylsulfonyl)glycylglycinate
Übersicht
Beschreibung
4-benzoylbenzyl N-(phenylsulfonyl)glycylglycinate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Wissenschaftliche Forschungsanwendungen
4-benzoylbenzyl N-(phenylsulfonyl)glycylglycinate has been found to have potential applications in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory and analgesic properties. It has also been found to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases. In biology, it has been used as a tool for studying protein-protein interactions and protein-ligand binding. In chemistry, it has been used as a reagent for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-benzoylbenzyl N-(phenylsulfonyl)glycylglycinate involves the inhibition of certain enzymes such as phospholipase A2 and cyclooxygenase-2. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes, resulting in anti-inflammatory and analgesic effects. It has also been found to bind to certain proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects
Studies have shown that 4-benzoylbenzyl N-(phenylsulfonyl)glycylglycinate has anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. In addition, it has been shown to bind to certain proteins, leading to changes in their activity. However, further studies are needed to understand the full extent of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-benzoylbenzyl N-(phenylsulfonyl)glycylglycinate is its potential as a tool for studying protein-protein interactions and protein-ligand binding. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various diseases. However, one of the limitations is that further studies are needed to fully understand its biochemical and physiological effects. In addition, its use in lab experiments may be limited by its availability and cost.
Zukünftige Richtungen
There are several future directions for the study of 4-benzoylbenzyl N-(phenylsulfonyl)glycylglycinate. One direction is to further investigate its potential as a tool for studying protein-protein interactions and protein-ligand binding. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases. Further studies are also needed to fully understand its biochemical and physiological effects and to determine its safety and toxicity. Finally, the development of more efficient and cost-effective synthesis methods may increase its availability and use in lab experiments.
Eigenschaften
IUPAC Name |
(4-benzoylphenyl)methyl 2-[[2-(benzenesulfonamido)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c27-22(15-26-33(30,31)21-9-5-2-6-10-21)25-16-23(28)32-17-18-11-13-20(14-12-18)24(29)19-7-3-1-4-8-19/h1-14,26H,15-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCWBCPNWKMSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)CNC(=O)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



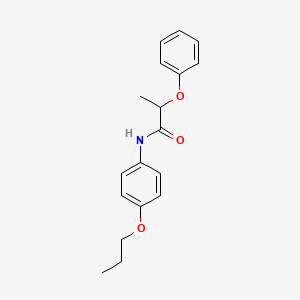
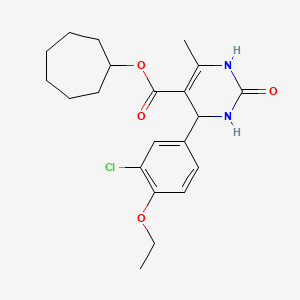
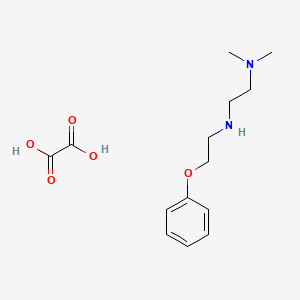
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-benzimidazole oxalate](/img/structure/B4162925.png)
![N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4162933.png)
![1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162937.png)
![5-(2-aminoethyl)-4-[3-(methylthio)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4162954.png)
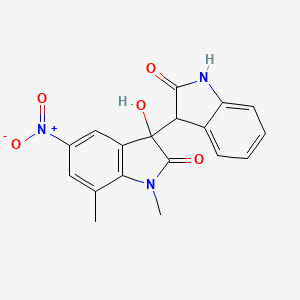

![1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162974.png)
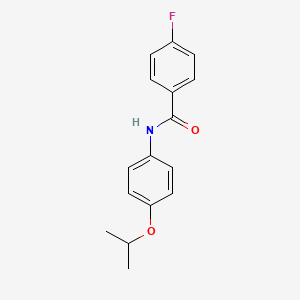
![N'-[3-(2-biphenylyloxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4162981.png)
![N-[5-nitro-2-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4162997.png)
![1-{4-[2-(1H-benzimidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4163008.png)